1-(2-Fluorobenzyl)cyclopropanamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-(2-Fluorobenzyl)cyclopropanamine (CAS: 1017348-57-0) is a primary cyclopropanamine derivative featuring a cyclopropane ring bonded to an amine and a 2-fluorobenzyl substituent, with a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol. The compound exhibits a predicted boiling point of approximately 225°C, a density of about 1.17 g/cm³, and a calculated pKa of 7.93.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B12095228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)cyclopropanamine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CC1(CC2=CC=CC=C2F)N
InChIInChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2
InChIKeyXYRZYRJTRXOFSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzyl)cyclopropanamine for Chemical Procurement: Key Physicochemical and Structural Properties


1-(2-Fluorobenzyl)cyclopropanamine (CAS: 1017348-57-0) is a primary cyclopropanamine derivative featuring a cyclopropane ring bonded to an amine and a 2-fluorobenzyl substituent, with a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol . The compound exhibits a predicted boiling point of approximately 225°C, a density of about 1.17 g/cm³, and a calculated pKa of 7.93 [1]. The ortho-fluorine substitution confers distinct electronic and conformational characteristics compared to meta- or para-fluorinated analogs, influencing binding orientation and metabolic stability in drug design contexts [1].

Why Generic Substitution Fails: 1-(2-Fluorobenzyl)cyclopropanamine's Position-Specific Fluorination and Ring Architecture


Direct substitution of 1-(2-fluorobenzyl)cyclopropanamine with its closest in-class analogs—including N-(4-fluorobenzyl)cyclopropanamine (CAS: 625437-46-9), N-(3-fluorobenzyl)cyclopropanamine, or the unsubstituted benzyl cyclopropanamine—is not scientifically justifiable for procurement decisions . The ortho-fluorine substitution pattern (2-position on benzyl ring) creates a distinct electronic environment that alters the amine's basicity (pKa ~7.93) and the benzyl moiety's conformational preferences compared to para- or meta-fluorinated analogs [1]. In the fluorinated phenylcyclopropylamine class, fluorine substitution position on the aromatic ring critically modulates enzyme inhibition potency and selectivity, as established by structure-activity relationship (SAR) studies [2]. Furthermore, the specific cyclopropane ring-amine-benzyl connectivity (versus phenyl-cyclopropyl arrangements) determines which biological targets are accessible; this compound serves as a soluble guanylate cyclase (sGC) modulator scaffold, whereas regioisomeric variations may not maintain this activity profile . Without position-by-position comparative binding or efficacy data, assuming functional equivalence across fluorobenzyl cyclopropanamine regioisomers introduces unacceptable risk to experimental reproducibility and lead optimization programs.

1-(2-Fluorobenzyl)cyclopropanamine Quantitative Evidence Guide: Comparative Data for Procurement Decisions


Fluorine Position Matters: Ortho-Fluorobenzyl pKa and LogP Differentiation from Para Analog

1-(2-Fluorobenzyl)cyclopropanamine (ortho-fluorine) exhibits a calculated pKa of 7.93 ± 0.20 and a predicted LogP of 2.1 [1]. While direct head-to-head data for the para-fluoro analog N-(4-fluorobenzyl)cyclopropanamine (CAS: 625437-46-9) is limited, class-level inference based on fluorophenylcyclopropylamine SAR studies indicates that the ortho-fluorine substitution alters the basicity of the adjacent amine via inductive and field effects, creating a measurably different protonation state at physiological pH compared to para-substituted analogs [2]. This difference in pKa—approximately 0.3 to 0.5 log units across ortho/para positional isomers in this scaffold class—directly impacts solubility, membrane permeability, and receptor binding energetics [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Patent-Cited LSD1 Inhibitor Scaffold: Ortho-Fluorobenzyl Cyclopropanamine in Epigenetic Targeting

The fluorinated cyclopropylamine compound class containing the 1-(2-fluorobenzyl)cyclopropanamine scaffold is explicitly claimed in patents as LSD1 (lysine-specific demethylase 1) inhibitors for oncology applications [1]. The patent literature demonstrates that ortho-fluorobenzyl-substituted cyclopropanamines serve as privileged scaffolds in LSD1 inhibitor development programs, with the specific 2-fluorobenzyl moiety conferring optimal steric and electronic complementarity to the LSD1 active site [1]. In contrast, unsubstituted benzyl cyclopropanamine derivatives show reduced LSD1 inhibitory activity due to diminished hydrophobic contacts and altered binding orientation [1].

Epigenetics Oncology LSD1 Inhibition

Conformational Restriction by Cyclopropane: Differentiating the Benzyl-Cyclopropanamine Architecture from Benzylamine Fragments

1-(2-Fluorobenzyl)cyclopropanamine contains a conformationally restricted cyclopropane ring directly bonded to the amine nitrogen and benzyl carbon . This structural feature limits rotational freedom compared to simple benzylamine fragments (e.g., 2-fluorobenzylamine, CAS: 89-99-6). The cyclopropane ring restricts the orientation of the amine relative to the aromatic ring to a well-defined dihedral angle, which can be critical for achieving the correct vector for interactions with biological targets such as soluble guanylate cyclase (sGC) . While direct comparative binding data for this exact compound are not publicly available, class-level evidence across cyclopropanamine-containing drug candidates demonstrates that this conformational constraint improves target selectivity by reducing the number of accessible low-energy conformations, thereby lowering the entropic penalty upon binding .

Medicinal Chemistry Conformational Analysis Structure-Based Design

Optimal Application Scenarios for 1-(2-Fluorobenzyl)cyclopropanamine in Drug Discovery and Chemical Biology


LSD1 Inhibitor Lead Optimization and Epigenetic Probe Development

1-(2-Fluorobenzyl)cyclopropanamine serves as a key intermediate or scaffold component for developing LSD1 inhibitors targeting hematological malignancies and solid tumors [1]. The ortho-fluorobenzyl substitution pattern is specifically claimed in patent literature for LSD1 inhibition, making this compound the appropriate choice over unsubstituted or para-fluorinated benzyl cyclopropanamine analogs when prosecuting structure-activity relationship studies within this epigenetic target space [1]. Researchers should procure this specific regioisomer to align with established intellectual property claims and validated medicinal chemistry precedent for LSD1 modulation [1].

Soluble Guanylate Cyclase (sGC) Modulator Pharmacophore Construction

The cyclopropyl-(2-fluoro-benzyl)-amine scaffold (CAS: 625435-02-1) has been identified as interacting with soluble guanylate cyclase (sGC) in a nitric oxide-independent manner, modulating the NO-cGMP signaling pathway relevant to cardiovascular and smooth muscle research . The conformational restriction imposed by the cyclopropane ring, combined with the ortho-fluorine substitution, creates a defined pharmacophore geometry for sGC activation . For researchers investigating sGC as a therapeutic target, this specific scaffold provides a starting point that alternative regioisomers (e.g., N-(4-fluorobenzyl)cyclopropanamine) or non-fluorinated analogs may not replicate due to altered electronic and steric profiles .

Structure-Activity Relationship Studies of Position-Specific Fluorine Effects

This compound enables systematic investigation of ortho-fluorine substitution effects on amine basicity (pKa ~7.93), lipophilicity (LogP ~2.1), and target binding [2]. As established by fluorinated phenylcyclopropylamine SAR studies, the position of fluorine substitution on the aromatic ring—ortho versus meta versus para—critically modulates enzyme inhibition potency and selectivity profiles [3]. Procurement of 1-(2-fluorobenzyl)cyclopropanamine allows direct comparison with its para-fluoro (CAS: 625437-46-9) and non-fluorinated analogs to deconvolute the contributions of fluorine positioning to overall pharmacological activity [3].

Cyclopropanamine-Containing CNS Drug Discovery Programs

The favorable balance of lipophilicity (LogP ~2.1) and basicity (pKa ~7.93) positions 1-(2-fluorobenzyl)cyclopropanamine as a suitable building block for central nervous system (CNS) drug discovery [2]. The ortho-fluorine atom can modulate metabolic stability and blood-brain barrier penetration properties while the cyclopropane ring reduces oxidative metabolism susceptibility compared to non-cyclized amine scaffolds . This compound is particularly suited for programs targeting neurological disorders where fluorobenzyl cyclopropanamine derivatives have demonstrated interaction with neurotransmitter systems and sGC-mediated pathways .

Technical Documentation Hub

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